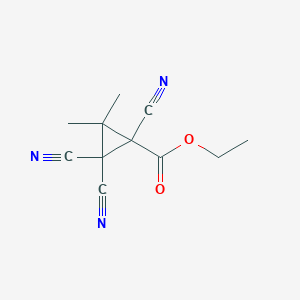
Ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate: is a chemical compound with the molecular formula C11H11N3O2 It is known for its unique structure, which includes a cyclopropane ring substituted with three cyano groups and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl cyanoacetate with malononitrile in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity material.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the cyano groups and the strain in the cyclopropane ring. These factors make it a versatile intermediate in various synthetic pathways.
Comparison with Similar Compounds
Ethyl cyanoacetate: A precursor in the synthesis of ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate.
Malononitrile: Another precursor used in the synthesis.
2,2-Dimethylcyclopropanecarboxylic acid: A related compound with a similar cyclopropane ring structure.
Uniqueness: this compound is unique due to the presence of three cyano groups on the cyclopropane ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
24543-06-4 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 1,2,2-tricyano-3,3-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-4-16-8(15)11(7-14)9(2,3)10(11,5-12)6-13/h4H2,1-3H3 |
InChI Key |
RLFHBAXSRXSCHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(C1(C#N)C#N)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















